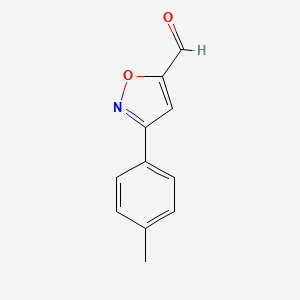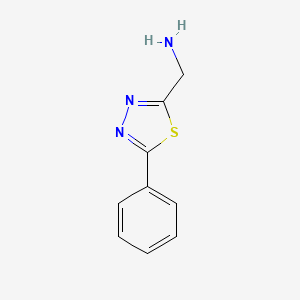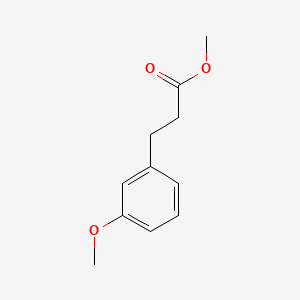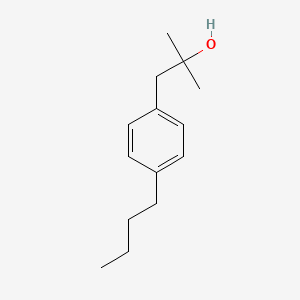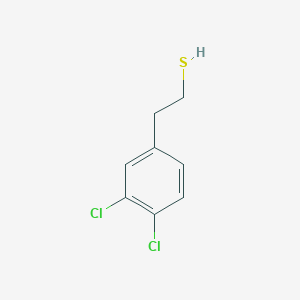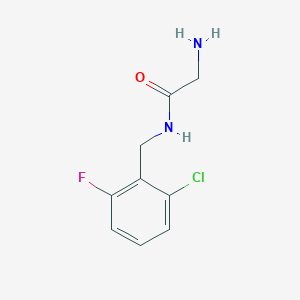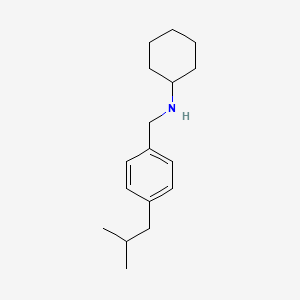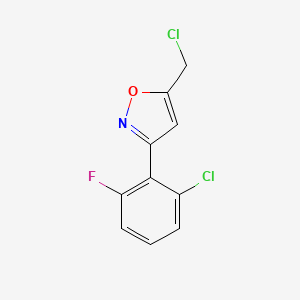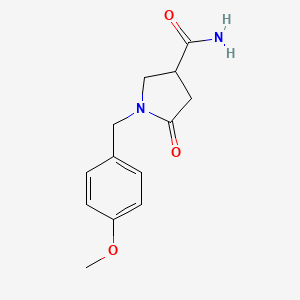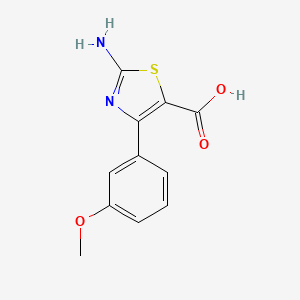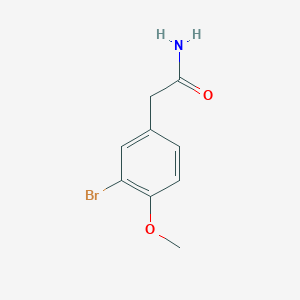
2-(3-Bromo-4-methoxyphenyl)acetamide
Overview
Description
2-(3-Bromo-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties : A study highlighted the synthesis of novel acetamide derivatives, including those with a structure related to "2-(3-Bromo-4-methoxyphenyl)acetamide", for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani, Pal, Hegde, & Hashim, 2016).
Green Synthesis Applications : Another research mentioned the use of "N-(3-Amino-4-methoxyphenyl)acetamide", a closely related compound, as an intermediate in the production of azo disperse dyes. This study focused on the green synthesis approach using a novel catalyst (Zhang Qun-feng, 2008).
Antidiabetic Activity : In a study on the synthesis of protein tyrosine phosphatase 1B inhibitors, derivatives of 2-(4-methoxyphenyl)ethyl]acetamide (a similar compound) were evaluated for their antidiabetic activity, showing promising results in both in vitro and in vivo screenings (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Metabolism Studies : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, including compounds structurally related to "2-(3-Bromo-4-methoxyphenyl)acetamide". This research provided insights into the metabolic pathways of psychoactive substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Antioxidant Properties : A study identified new nitrogen-containing bromophenols, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)acetamide, from marine red algae, demonstrating their potent radical scavenging and antioxidant activities (Li, Li, Gloer, & Wang, 2012).
Antimicrobial Applications : Research on the synthesis of Schiff bases and Thiazolidinone derivatives from compounds similar to "2-(3-Bromo-4-methoxyphenyl)acetamide" revealed their potential as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGNVLPKMYKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




